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Abstract
Aneratrigine hydrochloride (formerly known as DSP-2230 and ANP-230) is a clinical-stage,

peripherally restricted, small molecule being investigated for the treatment of neuropathic pain.

It functions as a potent, non-selective blocker of the voltage-gated sodium channels Nav1.7,

Nav1.8, and Nav1.9, all of which are critical mediators of pain signaling in the peripheral

nervous system. This technical guide provides a comprehensive overview of the preclinical and

clinical data available for Aneratrigine, detailing its mechanism of action, pharmacological

profile, and therapeutic potential. The information presented herein is intended to inform and

guide further research and development of this promising non-opioid analgesic.

Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the

somatosensory nervous system, remains a significant therapeutic challenge. Current treatment

options are often associated with limited efficacy and dose-limiting side effects, highlighting the

urgent need for novel analgesics with improved safety and tolerability profiles. Voltage-gated

sodium channels (Navs) expressed in peripheral sensory neurons, particularly Nav1.7, Nav1.8,

and Nav1.9, are genetically and pharmacologically validated targets for the treatment of pain.

Aneratrigine hydrochloride has emerged as a promising therapeutic candidate due to its

unique pharmacological profile as a triple blocker of these key sodium channel subtypes.
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Mechanism of Action
Aneratrigine exerts its analgesic effects by inhibiting the function of Nav1.7, Nav1.8, and

Nav1.9 channels, which are predominantly expressed in peripheral nociceptive neurons.[1][2]

These channels play distinct but complementary roles in the generation and propagation of

pain signals.

Nav1.7: Often referred to as a "threshold channel," Nav1.7 amplifies small, sub-threshold

depolarizations in nociceptors, setting the gain for pain sensitivity.

Nav1.8: This channel is responsible for the majority of the inward sodium current during the

upstroke of the action potential in most nociceptors.

Nav1.9: This channel generates a persistent sodium current that contributes to the resting

membrane potential and modulates neuronal excitability.

By blocking these three channels, Aneratrigine is thought to raise the threshold for action

potential generation, reduce the amplitude and frequency of neuronal firing, and ultimately

dampen the transmission of pain signals from the periphery to the central nervous system. A

key characteristic of Aneratrigine's mechanism is its "tonic block" of these channels, which is

state- and use-independent.[3] This means it does not preferentially bind to a specific channel

state (resting, open, or inactivated), a feature that distinguishes it from many other sodium

channel blockers. Furthermore, Aneratrigine has been shown to cause a depolarizing shift in

the activation curve of these channels.[3]

Below is a diagram illustrating the proposed mechanism of action of Aneratrigine in the context

of the pain signaling pathway.
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Figure 1: Mechanism of Action of Aneratrigine Hydrochloride.
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Preclinical Pharmacology
In Vitro Potency
The inhibitory activity of Aneratrigine against human Nav channel subtypes has been

characterized using electrophysiological techniques. The half-maximal inhibitory concentrations

(IC50) are summarized in the table below.

Target Channel IC50 (μM)

Human Nav1.7 7.1[4]

Human Nav1.8 11.4[4]

Human Nav1.9 6.7[4]

Human Nav1.5 (cardiac) >100 (low inhibitory activity)[3]

Rat Central Nav Channels Low inhibitory activity[3]

Table 1: In Vitro Potency of Aneratrigine against

Human Nav Channels

Preclinical Efficacy in Neuropathic Pain Models
Aneratrigine has demonstrated significant analgesic efficacy in a genetic mouse model of

familial episodic pain syndrome (FEPS) carrying a gain-of-function mutation in the Nav1.9

channel (R222S).[5]
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Animal Model Pain Modality Dosing Regimen Efficacy Outcome

Nav1.9 R222S Mutant

Mice
Thermal Hyperalgesia 3-30 mg/kg, p.o.

Dose-dependent

reduction in

hyperalgesia.[4]

Nav1.9 R222S Mutant

Mice
Mechanical Allodynia 3-30 mg/kg, p.o.

Dose-dependent

reduction in allodynia.

[4]

Table 2: Efficacy of

Aneratrigine in a

Genetic Model of

Neuropathic Pain

Furthermore, a broader preclinical evaluation has shown that Aneratrigine possesses analgesic

efficacy in a variety of neuropathic and inflammatory pain models.[1][2] Repeated

administration has been noted to increase its potency.[2] Notably, when co-administered with

standard-of-care analgesics such as pregabalin and morphine, Aneratrigine potentiated their

anti-allodynic effects, suggesting potential for combination therapy.[1][2]

Safety and Tolerability
Preclinical studies have indicated a favorable safety profile for Aneratrigine. Due to its high

selectivity for peripheral Nav subtypes and low penetration across the blood-brain barrier, it has

shown negligible motor function impairment in rotarod and locomotor tests.[2][6] This peripheral

restriction is a key differentiating feature that may translate to a lower incidence of central

nervous system (CNS) side effects compared to non-selective sodium channel blockers.

Clinical Development
Aneratrigine has completed several Phase 1 clinical trials in healthy volunteers in the United

States, United Kingdom, and Japan.[6] These studies have demonstrated a tolerable safety

profile.[6] A Phase 1/2 clinical trial has been initiated to evaluate the efficacy and safety of

Aneratrigine in patients with familial infantile episodic limb pain, a rare genetic pain disorder

driven by mutations in the Nav1.9 gene.[6]
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Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effects of Aneratrigine on Nav channels are typically assessed using whole-cell

patch-clamp electrophysiology on cell lines stably expressing the human channel subtypes of

interest.

Cell Lines: HEK293 cells stably expressing human Nav1.7, Nav1.8, or Nav1.9.

Recording Solutions:

Internal (Pipette) Solution (in mM): CsF 140, EGTA 1, HEPES 10, NaCl 10; adjusted to pH

7.3 with CsOH.

External (Bath) Solution (in mM): NaCl 140, KCl 3, CaCl2 1, MgCl2 1, HEPES 10;

adjusted to pH 7.3 with NaOH.

Voltage Protocol:

Cells are held at a holding potential of -120 mV.

Sodium currents are elicited by a depolarizing step to 0 mV for 20 ms.

The effect of Aneratrigine is measured as the percentage inhibition of the peak sodium

current.

For assessing state- and use-dependency, various voltage protocols with different holding

potentials and stimulation frequencies are employed.[3]

Below is a workflow diagram for the in vitro electrophysiology experiments.
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Figure 2: In Vitro Electrophysiology Workflow.

In Vivo Behavioral Testing: Von Frey Test for Mechanical
Allodynia
Mechanical allodynia in rodent models of neuropathic pain is commonly assessed using the

von Frey filament test.

Animals: Rodent models of neuropathic pain (e.g., Nav1.9 R222S mutant mice).

Apparatus: A set of calibrated von Frey filaments with varying bending forces.
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Procedure:

Animals are placed in individual compartments on an elevated mesh floor and allowed to

acclimate.

Von Frey filaments are applied to the plantar surface of the hind paw with sufficient force

to cause slight buckling.

A positive response is recorded if the animal exhibits a sharp withdrawal, flinching, or

licking of the paw.

The 50% paw withdrawal threshold is determined using the up-down method.

Drug Administration: Aneratrigine or vehicle is administered orally (p.o.) at specified doses

and time points before testing.

The logical relationship for assessing preclinical efficacy is depicted in the following diagram.
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Preclinical Efficacy Assessment Logic
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Figure 3: Preclinical Efficacy Assessment Logic.

Future Directions and Conclusion
Aneratrigine hydrochloride represents a promising, next-generation analgesic with a novel

mechanism of action targeting key peripheral pain-sensing sodium channels. Its unique

pharmacological profile, including its peripherally restricted action and triple blockade of

Nav1.7, Nav1.8, and Nav1.9, suggests the potential for broad-spectrum efficacy in neuropathic

pain with an improved safety profile over existing therapies. The ongoing clinical development,

particularly in genetically defined pain disorders, will be crucial in validating its therapeutic

potential. Further research into its pharmacokinetic and pharmacodynamic properties in
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different patient populations and its potential in combination therapies is warranted. In

conclusion, Aneratrigine holds significant promise as a non-opioid therapeutic for the

management of chronic and debilitating neuropathic pain conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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